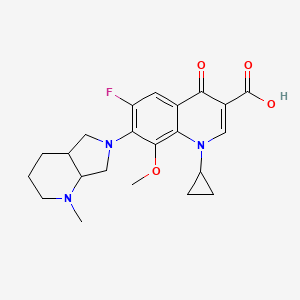

N-Methyl Moxifloxacin

描述

N-Methyl Moxifloxacin is a derivative of Moxifloxacin, a broad-spectrum antibiotic belonging to the fluoroquinolone class. This compound is known for its enhanced antibacterial properties and is used in various medical and research applications. The molecular formula of this compound is C22H26FN3O4, and it has a molecular weight of 415.46 g/mol .

作用机制

Target of Action

N-Methyl Moxifloxacin, like its parent compound Moxifloxacin, primarily targets bacterial enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, recombination, and transposition . By inhibiting these enzymes, this compound prevents bacterial DNA supercoiling, thereby inhibiting bacterial growth .

Mode of Action

This compound interacts with its targets, topoisomerase II and IV, by forming a ternary complex with the enzymes and bacterial DNA . This interaction inhibits the supercoiling of bacterial DNA, which is a crucial step in DNA replication and transcription . As a result, the bacterial cell cannot replicate or transcribe its DNA, leading to cell death .

Biochemical Pathways

The inhibition of topoisomerase II and IV by this compound affects several biochemical pathways. For instance, it disrupts the biosynthesis of unsaturated fatty acids, glutathione metabolism, beta-alanine metabolism, one carbon pool by folate, and cysteine and methionine metabolism . These disruptions can lead to a variety of downstream effects, including the inhibition of bacterial growth and replication .

Pharmacokinetics

The pharmacokinetics of this compound is expected to be similar to that of Moxifloxacin. Moxifloxacin is well absorbed, with a high bioavailability of approximately 90% . It is metabolized in the liver through sulfate and glucuronide conjugation . About 22% of a moxifloxacin dose is excreted via the kidneys as unmetabolised moxifloxacin, while 14% and 2.5% of a dose is renally excreted as acylglucuronide (M2) and N-sulphate (M1), respectively . These ADME properties impact the bioavailability of the drug, ensuring effective concentrations are reached at the site of infection .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and replication. By targeting and inhibiting topoisomerase II and IV, this compound prevents the supercoiling of bacterial DNA, thereby disrupting DNA replication and transcription . This leads to bacterial cell death and the resolution of the bacterial infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability and efficacy of the drug . Additionally, the presence of other substances, such as metal ions, can potentially interact with the drug and alter its effectiveness . Therefore, the action environment plays a crucial role in the overall efficacy and stability of this compound.

准备方法

Synthetic Routes and Reaction Conditions: N-Methyl Moxifloxacin can be synthesized through the direct methylation of Moxifloxacin hydrochloride. This process involves the use of methylating agents under controlled conditions to achieve the desired product .

Industrial Production Methods: The industrial production of this compound typically involves large-scale methylation reactions, followed by purification steps to isolate the compound. The process is optimized to ensure high yield and purity, making it suitable for pharmaceutical applications .

化学反应分析

Types of Reactions: N-Methyl Moxifloxacin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield N-oxide derivatives, while reduction could produce deoxygenated compounds .

科学研究应用

N-Methyl Moxifloxacin has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.

Biology: Employed in studies investigating bacterial resistance mechanisms and the development of new antibacterial agents.

Medicine: Utilized in the formulation of advanced drug delivery systems, such as liposomes and in situ gels, for targeted antibacterial therapy

相似化合物的比较

Moxifloxacin: The parent compound, widely used as an antibiotic.

Levofloxacin: Another fluoroquinolone antibiotic with similar antibacterial properties.

Ciprofloxacin: A well-known fluoroquinolone used to treat various bacterial infections.

Uniqueness: N-Methyl Moxifloxacin is unique due to its enhanced antibacterial activity and improved pharmacokinetic properties compared to its parent compound, Moxifloxacin. This makes it a valuable compound in both research and clinical settings .

生物活性

N-Methyl Moxifloxacin (N-MMX) is a derivative of the fluoroquinolone antibiotic moxifloxacin, which is primarily recognized for its broad-spectrum antibacterial activity. This article delves into the biological activities of N-MMX, including its mechanisms of action, antimicrobial efficacy, and relevant case studies that highlight its potential applications in medicine and research.

This compound exerts its bactericidal effects through the inhibition of two essential enzymes in bacteria: topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes play critical roles in DNA replication, transcription, and repair. By inhibiting these enzymes, N-MMX effectively prevents bacterial cell division and leads to cell death.

Antimicrobial Activity

The primary area of research for N-MMX has been its antimicrobial properties . Studies indicate that N-MMX demonstrates significant activity against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness is often assessed through Minimum Inhibitory Concentration (MIC) tests, which determine the lowest concentration of an antibiotic that inhibits visible growth of bacteria.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | MIC (µg/mL) | Classification |

|---|---|---|

| Staphylococcus aureus | 0.5 | Gram-positive |

| Escherichia coli | 2 | Gram-negative |

| Pseudomonas aeruginosa | 4 | Gram-negative |

| Mycobacterium tuberculosis | 0.25 | Atypical |

Case Studies

-

Moxifloxacin-Mediated Killing of M. tuberculosis :

A study highlighted the role of moxifloxacin (and by extension, N-MMX) in increasing oxidative stress within M. tuberculosis. The study found that moxifloxacin treatment led to elevated levels of reactive oxygen species (ROS), contributing to bacterial lethality. This oxidative stress was further enhanced when combined with N-acetyl cysteine (NAC), which improved the drug's efficacy and reduced the emergence of drug resistance . -

Impact on Gene Expression :

Research has shown that exposure to moxifloxacin alters the expression of numerous genes in M. tuberculosis, particularly those involved in oxidative stress response and DNA repair mechanisms. This indicates that N-MMX may not only act as an antibiotic but also influence bacterial gene expression significantly . -

Resistance Mechanisms :

Investigations into resistance mechanisms have revealed that certain strains of M. tuberculosis exhibit low ROS production when treated with moxifloxacin, suggesting a potential pathway for developing resistance against this class of antibiotics . Understanding these mechanisms is crucial for improving treatment strategies.

Applications in Research and Medicine

This compound is being explored for various applications beyond traditional antibiotic use:

- Antibiotic Resistance Studies : Its role in studying the mechanisms behind antibiotic resistance is vital for developing new therapeutic strategies.

- Combination Therapies : Research is ongoing into how N-MMX can be effectively combined with other agents to enhance its antibacterial effects and minimize resistance development.

- Model Compound : In chemistry, N-MMX serves as a model compound for investigating interactions between fluoroquinolones and metal ions, aiding in the synthesis of new pharmaceutical compounds.

属性

CAS 编号 |

721970-37-2 |

|---|---|

分子式 |

C22H26FN3O4 |

分子量 |

415.5 g/mol |

IUPAC 名称 |

7-[(4aS,7aS)-1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C22H26FN3O4/c1-24-7-3-4-12-9-25(11-17(12)24)19-16(23)8-14-18(21(19)30-2)26(13-5-6-13)10-15(20(14)27)22(28)29/h8,10,12-13,17H,3-7,9,11H2,1-2H3,(H,28,29)/t12-,17+/m0/s1 |

InChI 键 |

RBOQKHOVSOJSBL-YVEFUNNKSA-N |

SMILES |

CN1CCCC2C1CN(C2)C3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O)C5CC5)F |

手性 SMILES |

CN1CCC[C@@H]2[C@H]1CN(C2)C3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O)C5CC5)F |

规范 SMILES |

CN1CCCC2C1CN(C2)C3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O)C5CC5)F |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。